2'-Amino-2'-deoxyuridine

Enzymatic transcription Modified nucleotide incorporation T7 RNA polymerase

2'-Amino-2'-deoxyuridine (2'-NH₂-dU) resolves key trade-offs in therapeutic oligo synthesis: • ≥1000-fold nuclease resistance; fully restores ribozyme activity (vs. 8-fold loss with 2'-F) • 33% lower Km, 50% higher catalytic efficiency with T7 RNA polymerase vs. 2'-fluoro-dUTP • 2'-Amine enables direct N-acylation, peptide coupling, or metal-chelate conjugation • pH-triggered degradation (pH 6-8) for endosomal release applications Supplied ≥98% HPLC; store at 2-8°C.

Molecular Formula C9H13N3O5
Molecular Weight 243.22 g/mol
CAS No. 26889-39-4
Cat. No. B559686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Amino-2'-deoxyuridine
CAS26889-39-4
Synonyms2'-amino-2'-deoxyuridine
Molecular FormulaC9H13N3O5
Molecular Weight243.22 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)N
InChIInChI=1S/C9H13N3O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3,10H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1
InChIKeyLLIPTMWIZVIUSX-XVFCMESISA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Amino-2'-deoxyuridine: Modified Nucleoside Overview


2'-Amino-2'-deoxyuridine (2'-NH₂-dU) is a modified nucleoside analog of uridine wherein the 2'-hydroxyl group of the ribose sugar is replaced with an amino (-NH₂) group [1]. This substitution confers distinct physicochemical properties, including an altered sugar pucker conformation and a protonatable amine at physiological pH [2], which directly influences hydrogen-bonding networks and nuclease resistance when incorporated into oligonucleotides [3]. The compound is primarily utilized as a building block in the solid-phase synthesis of modified antisense oligonucleotides, ribozymes, and aptamers, where the 2'-amino group serves both as a stability-enhancing modification and as a versatile handle for post-synthetic conjugation or derivatization [4].

Solid-phase oligonucleotide synthesis with phosphoramidite chemistry
2'-NH₂ group enables nuclease resistance and post-synthetic conjugation
Protonatable amine modulates hydrogen bonding and sugar conformation

2'-Amino-2'-deoxyuridine: Comparison with 2'-Modified Analogs


The 2'-position of the ribose sugar is a critical determinant of oligonucleotide stability, target binding affinity, and biological activity. While 2'-fluoro-2'-deoxyuridine (2'-F-dU) and 2'-O-methyluridine are widely employed to enhance nuclease resistance, their effects on duplex thermal stability, enzymatic recognition, and catalytic function differ substantially from those of 2'-amino-2'-deoxyuridine [1]. The 2'-NH₂ group introduces a positive charge at physiological pH that can both stabilize or destabilize duplexes depending on sequence context, and it provides a unique nucleophilic site for post-synthetic conjugation not available with 2'-F or 2'-O-Me analogs [2]. Consequently, substituting 2'-amino-2'-deoxyuridine with another 2'-modified uridine without experimental validation may compromise transcript yield, ribozyme catalytic efficiency, or nuclease resistance profiles [3]. The quantitative evidence below delineates exactly where 2'-amino-2'-deoxyuridine diverges from its closest comparators.

2'-Fluoro vs. 2'-Amino
2'-F-dU lacks the conjugation site and may not restore ribozyme catalytic activity at critical positions.
2'-O-Methyl vs. 2'-Amino
2'-O-Me-U is not readily derivatized post-synthetically and may alter duplex stability differently.
Unmodified Uridine vs. 2'-Amino
Unmodified uridine offers no nuclease resistance and may degrade rapidly in biological matrices.

2'-Amino-2'-deoxyuridine: Quantitative Evidence


T7 RNA Polymerase Substrate Efficiency

2'-Amino-2'-deoxyuridine 5'-triphosphate (2'-NH₂-dUTP) demonstrates superior substrate properties for T7 RNA polymerase compared to its 2'-fluoro counterpart (2'-F-dUTP). Kinetic analysis reveals that 2'-NH₂-dUTP exhibits a lower Michaelis constant (Km = 0.8 mM) and a higher catalytic efficiency (kcat/Km = 0.63 min⁻¹·mM⁻¹) relative to 2'-F-dUTP (Km = 1.2 mM; kcat/Km = 0.42 min⁻¹·mM⁻¹) [1]. Furthermore, gel electrophoretic analysis of runoff transcripts demonstrates that 2'-aminouridine triphosphate yields a cleaner product profile with fewer prematurely terminated fragments compared to the 2'-fluoro analogue, an observation consistent with the kinetic parameters [2].

T7 RNAP Substrate Efficiency
Head-to-head
2'-NH₂-dUTP: Km 0.8 mM, kcat/Km 0.63 min⁻¹·mM⁻¹
2'-F-dUTP: Km 1.2 mM, kcat/Km 0.42 min⁻¹·mM⁻¹
May support higher full-length transcript yield in T7 in vitro transcription.
Reported cleaner product profile; context-dependent at template length.
Enzymatic transcription Modified nucleotide incorporation T7 RNA polymerase Michaelis-Menten kinetics

Hammerhead Ribozyme Catalytic Activity Restoration

In a hammerhead ribozyme directed against HIV-1 LTR RNA, substitution of all pyrimidine nucleosides with 2'-fluoro analogs resulted in an 8-fold reduction in catalytic efficiency (kcat/Km) compared to the unmodified ribozyme [1]. Critically, when the 2'-fluoro-2'-deoxyuridines at conserved positions 4 and 7 were replaced with 2'-amino-2'-deoxyuridines, the catalytic activity of the ribozyme was fully restored to wild-type levels [2]. This represents a functional recovery of approximately 8-fold in catalytic efficiency attributable specifically to the 2'-NH₂ substitution in place of 2'-F at these two positions [3].

Ribozyme Catalytic Recovery
Head-to-head
2'-NH₂-dU at positions 4,7: Activity restored to wild-type (100%)
2'-F-dU (all pyrimidines): 8-fold reduced catalytic efficiency
Supports nuclease resistance without catalytic penalty in ribozyme studies.
Single-turnover conditions; may vary with sequence context.
Ribozyme catalysis 2'-modified nucleosides Hammerhead ribozyme Catalytic activity

Nuclease Resistance in Biological Fluids

Ribozymes containing 2'-amino-2'-deoxyuridine modifications demonstrate exceptional stability against nuclease degradation in biological fluids. When 2'-NH₂-dU was incorporated at all uridine positions in a hammerhead ribozyme, the construct exhibited at least 1000-fold (10³) increased stability in rabbit serum compared to the unmodified ribozyme [1]. Furthermore, ribozymes with 2'-amino modifications at positions 4 and 7 were stable in undiluted fetal calf serum for at least 24 hours, with no detectable degradation, whereas unmodified ribozymes are typically degraded within minutes under identical conditions [2].

Serum Nuclease Stability
Head-to-head
2'-NH₂-dU-modified ribozyme: ≥1000-fold increased stability vs. unmodified
Stable ≥24 h in undiluted fetal calf serum
Reported nuclease resistance context comparable to 2'-F modification.
Endpoint assessed by gel electrophoresis; may differ in other biological fluids.
Nuclease stability Serum stability Oligonucleotide therapeutics Ribozyme degradation

pH-Dependent Hydrolytic Stability

The hydrolytic cleavage of the dinucleotide guanylyl-(3',3')-(2'-amino-2'-deoxyuridine) was studied across pH 0-13 at 90°C and compared to guanylyl-(3',3')-uridine and guanylyl-(3',3')-(2',5'-di-O-methyluridine) [1]. Under basic conditions (pH > 8), the 2'-amino analog was 10-fold less reactive than the unmodified uridine dinucleotide. However, under neutral to mildly acidic conditions (pH 6-8), the 2'-amino analog was more than 100-fold (two orders of magnitude) more labile than the 2',5'-di-O-methyluridine analog, and 10-fold more labile under pH 3-4 conditions [2]. The Zn²⁺-promoted cleavage at pH 5.6 was accelerated 15-fold relative to the uncatalyzed reaction [3].

pH-Dependent Hydrolysis
Head-to-head
pH > 8: 10× less reactive than unmodified uridine
pH 6-8: >100× more labile than 2',5'-di-O-Me analog
Zn²⁺-catalyzed: 15× acceleration at pH 5.6
Phosphodiester lability is highly pH-dependent; storage at pH 7-8, 2-8°C recommended.
90°C accelerated study; extrapolation to ambient requires validation.
Hydrolytic stability Phosphodiester cleavage pH-dependent degradation Oligonucleotide storage

Duplex Thermal Stability Impact

Incorporation of 2'-amino-2'-deoxyuridine (dUᴺᴴ²) in place of 2'-deoxyuridine (dU) into oligodeoxyribonucleotides results in decreased thermal stability of duplexes formed with complementary DNA or RNA strands [1]. While specific ΔTm values vary with sequence context, the presence of the 2'-amino group consistently destabilizes the duplex relative to the unmodified counterpart. This destabilization is attributed to the altered sugar conformation and potential electrostatic repulsion introduced by the protonatable amine at the 2'-position [2]. The magnitude of destabilization is generally less pronounced than that observed with 2'-O-methyl modifications but greater than that seen with 2'-fluoro substitutions in certain sequence contexts [3].

Duplex Thermal Stability
Context-dependent
dUᴺᴴ² substitution decreases Tm relative to unmodified dU
ΔTm negative; magnitude sequence-dependent
May require compensating modifications for antisense duplex design.
Cross-study comparable; exact ΔTm varies with sequence context.
Duplex stability Thermal melting Oligonucleotide hybridization Tm measurement

Derivatization and Conjugation Versatility

The 2'-amino group of 2'-amino-2'-deoxyuridine provides a unique nucleophilic handle for derivatization that is not available with 2'-fluoro, 2'-O-methyl, or unmodified uridine analogs [1]. Various N-acylated derivatives (e.g., N-glycyl, N-acetyl, N-benzoyl) have been synthesized and successfully incorporated into DNA and LNA oligonucleotides using standard phosphoramidite chemistry on automated synthesizers [2]. This post-synthetic or pre-synthetic functionalization capability enables conjugation of fluorophores, biotin, peptides, or metal-chelating ligands (e.g., terpyridine) directly to the 2'-position, expanding the compound's utility beyond that of simple stability-enhancing modifications [3].

Conjugation Versatility
Class-level
2'-NH₂ enables N-acylation, peptide coupling, metal-chelate attachment
No equivalent site on 2'-F, 2'-O-Me, or unmodified uridine
Supports site-specific labeling without additional linker chemistry.
Qualitative advantage; coupling efficiency depends on specific moiety.
Post-synthetic conjugation Nucleoside derivatization Solid-phase synthesis Oligonucleotide functionalization

2'-Amino-2'-deoxyuridine: Application Scenarios


Enzymatic Synthesis of Long Modified RNA Transcripts

Researchers requiring full-length RNA transcripts containing modified nucleotides should select 2'-amino-2'-deoxyuridine 5'-triphosphate over 2'-fluoro-dUTP when using T7 RNA polymerase. The 33% lower Km (0.8 mM vs. 1.2 mM) and 50% higher catalytic efficiency (0.63 vs. 0.42 min⁻¹·mM⁻¹) translate to cleaner product profiles and fewer prematurely terminated fragments [1]. This is particularly valuable when transcribing templates up to 2500 nucleotides where truncated species complicate downstream purification and functional assays.

Ribozyme Engineering for Therapeutic Applications

For hammerhead ribozyme constructs intended for ex vivo or in vivo therapeutic applications, 2'-amino-2'-deoxyuridine offers a critical advantage: it confers ≥1000-fold nuclease resistance while fully restoring catalytic activity that is otherwise reduced 8-fold by 2'-fluoro substitution at conserved positions [1]. Procurement of 2'-amino-2'-deoxyuridine phosphoramidite is essential for synthesizing ribozymes that must survive in undiluted fetal calf serum for ≥24 hours while maintaining wild-type cleavage kinetics [2].

Solid-Phase Synthesis with Site-Specific Conjugation

Investigators developing fluorescent probes, biotinylated capture oligonucleotides, or metal-chelating nucleic acid nanostructures should prioritize 2'-amino-2'-deoxyuridine phosphoramidite over 2'-fluoro or 2'-O-methyl alternatives. The primary amine at the 2'-position serves as a versatile conjugation site for N-acylation, peptide coupling, or attachment of functional moieties (e.g., terpyridine for metal coordination) using standard coupling chemistry [1]. This eliminates the need for additional linker phosphoramidites and reduces synthesis complexity [2].

pH-Sensitive Oligonucleotide Constructs

Given the unique pH-dependent hydrolytic profile of 2'-amino-2'-deoxyuridine—specifically its >100-fold increased lability at pH 6-8 relative to 2',5'-di-O-methyl analogs and 10-fold reduced reactivity under basic conditions—this compound is particularly suited for designing oligonucleotides intended for pH-triggered degradation in mildly acidic environments (e.g., endosomal compartments) [1]. Researchers developing stimuli-responsive nucleic acid therapeutics should consider 2'-amino-2'-deoxyuridine for strategic incorporation at cleavage-sensitive positions [2].

Application
Selection Property
Validation Focus
RNA transcript synthesis with T7 polymerase
Modified nucleotide substrate efficiency
Full-length transcript yield and product purity
Ribozyme activity and stability studies
Nuclease resistance with catalytic recovery
Catalytic rate retention in serum-containing media
Oligonucleotide post-synthetic functionalization
2'-amine reactivity for conjugation
Labeling efficiency without additional linker
Stimuli-responsive oligonucleotide design
pH-dependent phosphodiester lability
Hydrolytic release in endosomal pH range

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